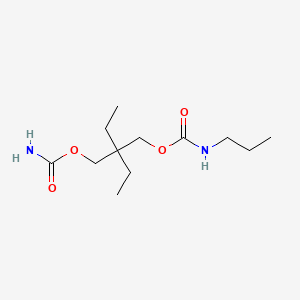
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate is a chemical compound with the molecular formula C₁₀H₂₀N₂O₄ It is known for its unique structure, which includes both carbamate and propylcarbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-propanediol carbamate propylcarbamate typically involves the reaction of 2,2-Diethyl-1,3-propanediol with carbamoyl chloride and propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates.
Applications De Recherche Scientifique
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-1,3-propanediol carbamate propylcarbamate involves its interaction with specific molecular targets. The carbamate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propylcarbamate group may enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diethyl-1,3-propanediol: A related compound without the carbamate groups.
2,2-Dimethyl-1,3-propanediol: Similar structure but with methyl groups instead of ethyl groups.
2-Methyl-1,3-propanediol: Another similar compound with a single methyl group.
Uniqueness
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate is unique due to the presence of both carbamate and propylcarbamate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
25385-17-5 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-ethylbutyl] N-propylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-7-14-11(16)18-9-12(5-2,6-3)8-17-10(13)15/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
Clé InChI |
ATJFNCBLTADTPP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)OCC(CC)(CC)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




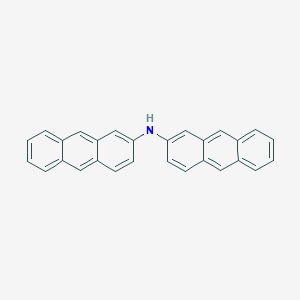
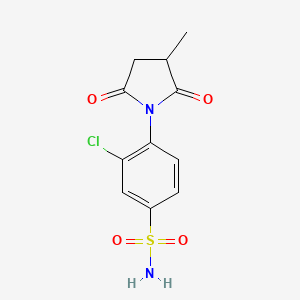

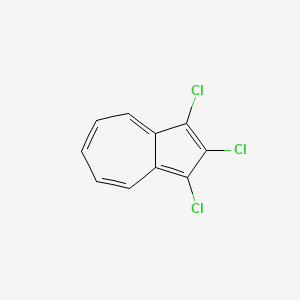
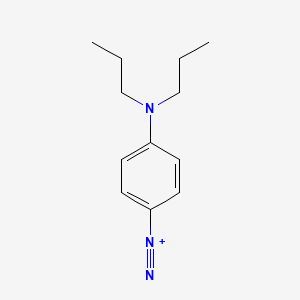
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
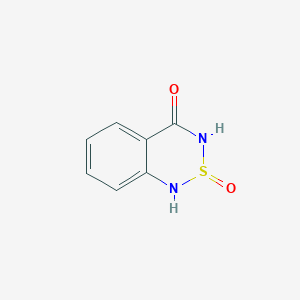
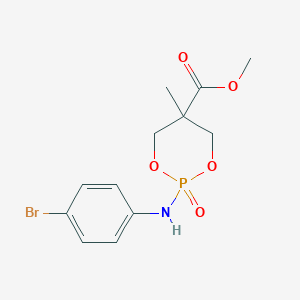
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
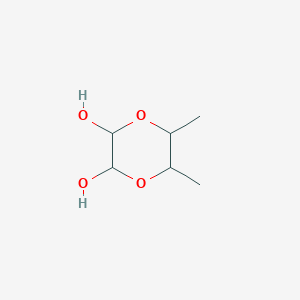
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
![(Z)-1-[3-[(E)-octadec-9-enoyl]imidazolidin-1-yl]octadec-9-en-1-one](/img/structure/B14684683.png)
